molecular formula C39H49NO18 B12377096 C2-Gal-Dox

C2-Gal-Dox

Cat. No.: B12377096
M. Wt: 819.8 g/mol
InChI Key: USCIIKTUYOPOOH-SFQIRMAWSA-N
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Preparation Methods

The synthesis of C2-Gal-Dox involves the conjugation of galactose to doxorubicin at the C2 position. This process typically includes the following steps:

Chemical Reactions Analysis

C2-Gal-Dox undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions but generally involve modified versions of the original compound .

Scientific Research Applications

C2-Gal-Dox has several scientific research applications:

    Chemistry: Used as a model compound to study targeted drug delivery systems.

    Biology: Investigated for its ability to selectively target and kill cancer cells.

    Medicine: Explored as a potential therapeutic agent for hepatocellular carcinoma and other cancers.

Mechanism of Action

C2-Gal-Dox exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

C2-Gal-Dox is unique compared to other similar compounds due to its specific targeting mechanism and enhanced cytotoxicity. Similar compounds include:

This compound stands out due to its specific targeting of hepatocellular carcinoma cells via asialoglycoprotein receptors, making it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C39H49NO18

Molecular Weight

819.8 g/mol

IUPAC Name

N-[(2R,3R,4R)-3-hydroxy-2-methyl-6-[[(1R,3R)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-6-[(3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyhexanamide

InChI

InChI=1S/C39H49NO18/c1-16-30(45)19(40-24(44)9-4-3-5-10-55-37-36(51)33(48)22(14-41)58-38(37)52)11-25(56-16)57-21-13-39(53,23(43)15-42)12-18-27(21)35(50)29-28(32(18)47)31(46)17-7-6-8-20(54-2)26(17)34(29)49/h6-8,16,19,21-22,25,30,33,36-38,41-42,45,47-48,50-53H,3-5,9-15H2,1-2H3,(H,40,44)/t16-,19-,21-,22-,25?,30+,33+,36+,37-,38?,39-/m1/s1

InChI Key

USCIIKTUYOPOOH-SFQIRMAWSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H](CC(O1)O[C@@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CCCCCO[C@@H]6[C@H]([C@H]([C@H](OC6O)CO)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CCCCCOC6C(C(C(OC6O)CO)O)O)O

Origin of Product

United States

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